N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC16317020
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O4 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1H-indole-3-carboxamide |
| Standard InChI | InChI=1S/C19H17N3O4/c23-18(12-5-6-16-17(9-12)26-11-25-16)20-7-8-21-19(24)14-10-22-15-4-2-1-3-13(14)15/h1-6,9-10,22H,7-8,11H2,(H,20,23)(H,21,24) |
| Standard InChI Key | XBXUMTREPCJOGE-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Introduction
Structural Features
The compound contains:
-
A benzodioxole group, contributing to its aromaticity and potential bioactivity.
-
An indole moiety, a common feature in pharmacologically active compounds.
-
A carboxamide functional group, enhancing hydrogen bonding capabilities.
Synthetic Pathway
The synthesis involves:
-
Reaction of a benzodioxole derivative with an indole-based carboxylic acid to form an intermediate.
-
Coupling with an amine group to produce the final compound.
Analytical Characterization
The compound is typically characterized using:
-
NMR Spectroscopy: and NMR confirm the structure by identifying chemical shifts corresponding to the benzodioxole, indole, and amide groups .
-
Mass Spectrometry (MS): Confirms the molecular weight of 408.4 g/mol .
-
Infrared (IR) Spectroscopy: Detects characteristic amide and aromatic stretching vibrations.
Potential Applications
The compound's structure suggests potential applications in:
-
Anticancer Activity: The indole moiety is known for its cytotoxic effects against tumor cells, making it a candidate for further evaluation .
-
Antimicrobial Properties: Amide-containing derivatives have shown promise as antimicrobial agents due to their ability to interact with bacterial enzymes .
Mechanism of Action
The compound likely interacts with biological macromolecules via:
-
Hydrogen bonding through its amide groups.
-
Aromatic stacking interactions involving the benzodioxole and indole rings.
ADMET Analysis
Using computational tools such as SwissADME:
-
The compound exhibits favorable absorption and distribution profiles.
-
Predicted low toxicity suggests potential for therapeutic use .
Pharmacokinetics
Key features include:
-
High lipophilicity due to aromatic groups.
-
Moderate solubility, which can be optimized for drug formulation.
Comparative Data Table
Research Significance
This compound represents a promising scaffold for drug discovery due to its structural complexity and potential bioactivity. Further studies are needed to explore its full pharmacological profile, optimize its drug-like properties, and evaluate its efficacy in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume